
(E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide
説明
(E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide, also known as IMPY, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. IMPY is a pyrazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
The exact mechanism of action of (E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, it is thought to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. It has also been shown to increase the levels of glutathione, a potent antioxidant that helps protect cells from oxidative damage.
In terms of physiological effects, this compound has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One advantage of (E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions for research on (E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a broad-spectrum antiviral agent. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
科学的研究の応用
(E)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. One area of interest is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This suggests that this compound may be a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Another area of interest is this compound's anti-cancer effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its anti-viral effects. It has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and Zika virus. This suggests that this compound may have potential as a broad-spectrum antiviral agent.
特性
IUPAC Name |
(E)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)17-13(9-11(3)16-17)15-14(18)7-6-12-5-4-8-19-12/h4-10H,1-3H3,(H,15,18)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBYDYAHFDBEG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CS2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CS2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



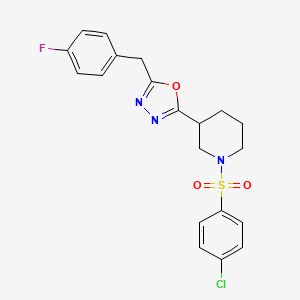
![ethyl 3-carbamoyl-2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3403673.png)
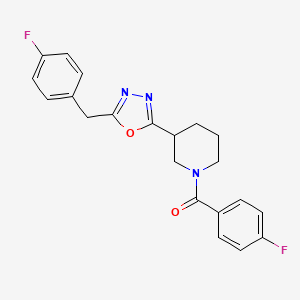
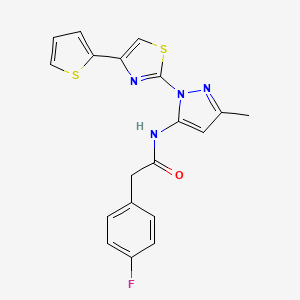

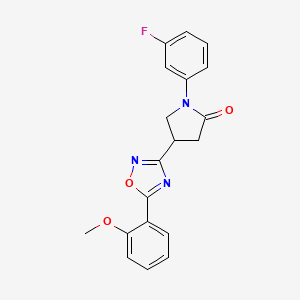
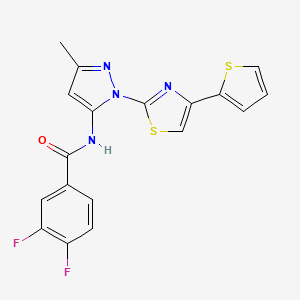
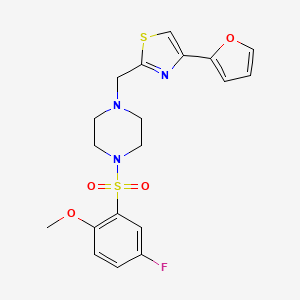
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3403710.png)
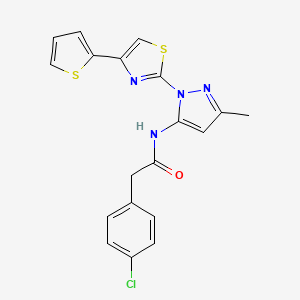


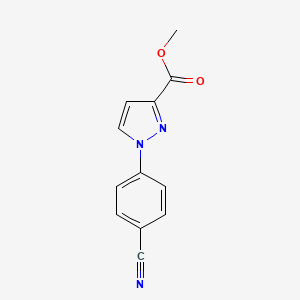
![methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403744.png)